2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide
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Overview
Description
2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes multiple methyl groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The process includes:
Nitration: of a suitable aromatic precursor to introduce nitro groups.
Reduction: of the nitro groups to amines.
Sulfonation: to introduce the sulfonamide group.
Alkylation: to add the methyl groups and the pyrazolyl ethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methyl groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentamethylbenzenesulfonamide: Lacks the pyrazolyl ethyl group, making it less complex.
N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide: Lacks the multiple methyl groups on the benzene ring.
Uniqueness
2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide is unique due to the combination of multiple methyl groups and the pyrazolyl ethyl group, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-10-11(2)13(4)17(14(5)12(10)3)23(21,22)19-15(6)16-8-18-20(7)9-16/h8-9,15,19H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDXOWCOOZCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC(C)C2=CN(N=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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